Methyl 4-carbamoyl-3-methyl-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multiple steps:
Formation of the Thiophene Core: The thiophene ring is synthesized through a series of reactions involving sulfur-containing precursors.
Functional Group Introduction:
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
METHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit tubulin polymerization.
Biological Studies: The compound’s interaction with lipid bilayers is of interest for understanding membrane dynamics.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of METHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Membrane Interaction: Its amphiphilic nature allows it to embed into lipid bilayers, altering their physical properties and potentially affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: Similar in structure but with different substituents on the thiophene ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the core structure.
Uniqueness
METHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring with both aminocarbonyl and trimethoxybenzoyl groups, which confer specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C18H20N2O7S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 4-carbamoyl-3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H20N2O7S/c1-8-12(15(19)21)17(28-14(8)18(23)27-5)20-16(22)9-6-10(24-2)13(26-4)11(7-9)25-3/h6-7H,1-5H3,(H2,19,21)(H,20,22) |
InChI Key |
BUZIISJQJCRPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.